1-Bromodecane

Solubility Thermodynamics Process Chemistry

Choose 1-Bromodecane for your C₁₀ alkylation needs. Its boiling point (238°C) sits strategically between 1-bromooctane (~201°C) and 1-bromododecane (~276°C), enabling optimal reaction temperature windows and simplified separation. Substituting a shorter or longer homolog without re-optimizing process parameters risks lower yields and off-spec product. This specific chain length is proven optimal for biodegradable cationic gemini surfactants, delivering the required balance of surface activity, solubility, and biodegradability. It also serves as a reliable GC-MS internal standard with a distinct Kovats retention index of 1326, ensuring interference-free quantification.

Molecular Formula C10H21Br
Molecular Weight 221.18 g/mol
CAS No. 112-29-8
Cat. No. B1670165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromodecane
CAS112-29-8
SynonymsDecyl bromide;  1-Decyl bromide;  1-Bromodecane;  n-Decyl bromide;  AI3-28586.
Molecular FormulaC10H21Br
Molecular Weight221.18 g/mol
Structural Identifiers
SMILESCCCCCCCCCCBr
InChIInChI=1S/C10H21Br/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3
InChIKeyMYMSJFSOOQERIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromodecane (CAS 112-29-8) Procurement and Selection Guide for Research and Industrial Applications


1-Bromodecane (CAS 112-29-8, C₁₀H₂₁Br, MW 221.18 g/mol) is a medium-chain primary alkyl bromide. It is a colorless liquid with a density of 1.066 g/mL at 25 °C, a boiling point of 238 °C at 1013 mbar, and a melting point of -29.6 °C [1]. Its predicted logP of 5.93 and vapor pressure of 0.1 ± 0.5 mmHg at 25 °C define its hydrophobic and volatile nature . It serves as a critical C₁₀ alkylating agent in organic synthesis, particularly for preparing Grignard reagents and for introducing lipophilic decyl chains into target molecules, and is a key precursor in the manufacture of biodegradable cationic gemini surfactants .

Why 1-Bromodecane Cannot Be Simply Substituted with Other Linear Alkyl Bromides


In a homologous series, substitution is rarely seamless. While 1-bromooctane (C₈) or 1-bromododecane (C₁₂) may seem like interchangeable alkylating agents, their physicochemical properties diverge significantly with chain length, directly impacting reaction kinetics, product lipophilicity, and physical state. For instance, the boiling point of 1-bromodecane (238 °C) is strategically positioned between the lower boiling point of 1-bromooctane (approx. 201 °C) and the significantly higher boiling point of 1-bromododecane (approx. 276 °C), which dictates optimal reaction temperature windows and separation strategies . Furthermore, solubility in a given solvent system, as demonstrated by the chain-length-dependent Upper Critical Solution Temperature (UCST) in nitromethane, is not constant across the series [1]. Substituting 1-bromodecane with a shorter or longer homolog without re-optimizing process parameters can lead to lower yields, increased by-product formation, or a product with undesired solubility and biological activity [2].

Quantitative Evidence for 1-Bromodecane Differentiation Relative to In-Class Analogs


Chain-Length-Dependent Upper Critical Solution Temperature (UCST) in Nitromethane

The solubility of linear 1-bromoalkanes in nitromethane is a strong function of alkyl chain length. 1-Bromodecane exhibits a specific Upper Critical Solution Temperature (UCST) that is intermediate between its C₈ and C₁₂ analogs, providing a precise handle for temperature-dependent separations or for selecting a solvent system with a defined miscibility profile [1].

Solubility Thermodynamics Process Chemistry

Isobaric Heat Capacity Trends Across the 1-Bromoalkane Homologous Series

Precise isobaric heat capacity (Cp) data are essential for reactor design and safety calculations. While absolute values are temperature-dependent, 1-bromodecane's Cp falls predictably within the established trend for 1-bromoalkanes, offering a specific, quantifiable value that differs from its neighbors. This data allows for accurate thermal management in scale-up, which would be miscalculated if using data for a different homolog [1].

Thermophysical Properties Calorimetry Process Engineering

Chromatographic Retention Index (Kovats) for Precise Analytical Identification

The Kovats retention index is a system-independent metric for compound identification in gas chromatography. 1-Bromodecane has a well-defined retention index that distinguishes it from other 1-bromoalkanes and non-halogenated alkanes, enabling unambiguous peak assignment in complex mixtures [1].

Gas Chromatography Analytical Chemistry Quality Control

Evidence-Driven Application Scenarios for 1-Bromodecane Procurement


Synthesis of Biodegradable Cationic Gemini Surfactants

1-Bromodecane is a preferred C₁₀ alkylating agent for producing gemini surfactants, where the decyl chain length is often optimal for balancing surface activity, solubility, and biodegradability . This is supported by its use in the synthesis of surfactants from pentaerythritol and for introducing lipophilic groups [1]. Substituting with 1-bromooctane or 1-bromododecane would yield surfactants with altered Critical Micelle Concentration (CMC) and biodegradation profiles, potentially failing performance specifications.

Introduction of Lipophilic Decyl Chains in Pentaerythritol Derivatives

1-Bromodecane is used to alkylate pentaerythritol, introducing two lipophilic decyl groups [1]. The C₁₀ chain is specifically chosen to confer the desired solubility and amphiphilic character to the final product. The UCST data for 1-bromodecane in nitromethane [2] provides a quantitative basis for selecting solvents for this type of alkylation, where the solubility of the C₁₀ intermediate differs predictably from shorter or longer chain analogs.

Internal Standard in GC-MS Analysis of Terpenoids

1-Bromodecane is employed as an internal standard in the GC-MS analysis of terpenoids and other metabolites . Its distinct Kovats retention index of 1326 on SE-30 columns [3] ensures it elutes in a region of the chromatogram with minimal interference from target analytes, providing a robust reference point for quantification. Using a different alkyl bromide standard would require re-validation of the entire analytical method.

Preparation of Grignard Reagents for C₁₀ Chain Elongation

The reaction of 1-bromodecane with magnesium to form decylmagnesium bromide is a foundational step in organic synthesis for introducing a C₁₀ alkyl chain . The specific heat capacity data for 1-bromodecane [4] are essential for safe scale-up of this exothermic reaction. Using a different alkyl bromide would not only change the product but would also alter the thermal profile of the reaction, potentially creating a different safety risk profile.

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